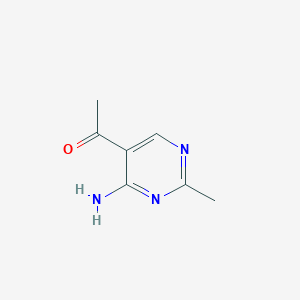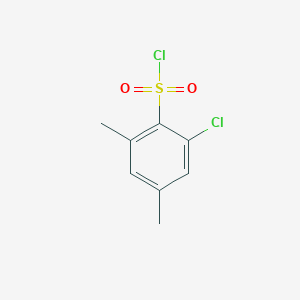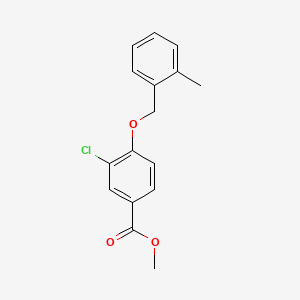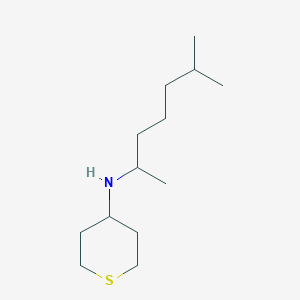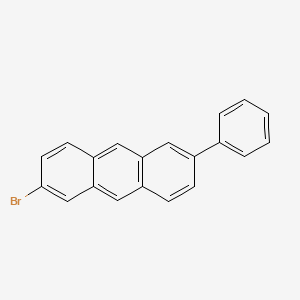
2-Bromo-6-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-phenylanthracene is an organic compound belonging to the anthracene family, characterized by a bromine atom at the second position and a phenyl group at the sixth position of the anthracene ring. Anthracene derivatives are known for their extended aromatic and conjugated π-system, which imparts interesting photochemical and photophysical properties . These properties make them relevant for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-phenylanthracene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a brominated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is carried out in a mixture of solvents, including toluene, ethanol, and water, under an inert atmosphere at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-phenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-phenylanthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-phenylanthracene is primarily related to its ability to interact with various molecular targets through its aromatic and conjugated π-system. This interaction can lead to changes in the electronic properties of the target molecules, affecting their function. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its blue light-emitting properties and used in OLEDs.
2,2’-Bianthracene: Employed as an organic semiconductor in OFET devices.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used as an annihilator in triplet–triplet annihilation upconversion systems.
Uniqueness: 2-Bromo-6-phenylanthracene is unique due to the specific positioning of the bromine and phenyl groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and suitability for specific applications, such as in the development of advanced organic materials and electronic devices.
Propiedades
Fórmula molecular |
C20H13Br |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
2-bromo-6-phenylanthracene |
InChI |
InChI=1S/C20H13Br/c21-20-9-8-17-11-18-10-15(14-4-2-1-3-5-14)6-7-16(18)12-19(17)13-20/h1-13H |
Clave InChI |
QKYWPSWONIRJGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C4C=C(C=CC4=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


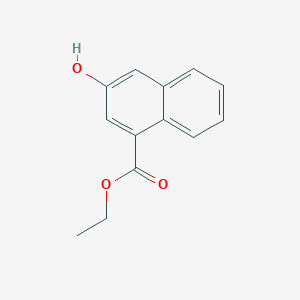
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
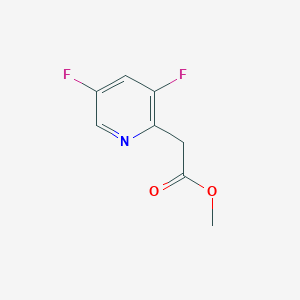

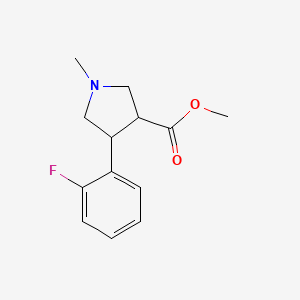
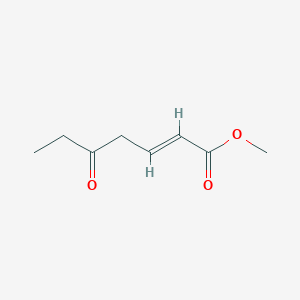

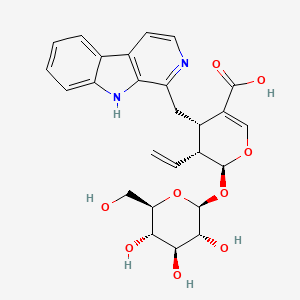
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
